D-Lombricine

Description

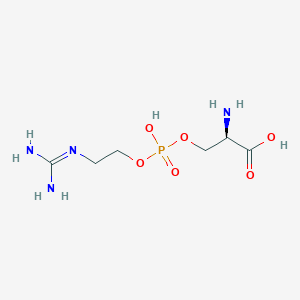

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15N4O6P |

|---|---|

Molecular Weight |

270.18 g/mol |

IUPAC Name |

(2R)-2-amino-3-[2-(diaminomethylideneamino)ethoxy-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H15N4O6P/c7-4(5(11)12)3-16-17(13,14)15-2-1-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H,13,14)(H4,8,9,10)/t4-/m1/s1 |

InChI Key |

GSDBGCKBBJVPNC-SCSAIBSYSA-N |

SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)N |

Isomeric SMILES |

C(COP(=O)(O)OC[C@H](C(=O)O)N)N=C(N)N |

Canonical SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)N |

Origin of Product |

United States |

D Lombricine Biosynthesis and Enzymatic Pathways

Elucidation of D-Lombricine Precursors and Biosynthetic Routes

The precise, fully-elucidated biosynthetic pathway for this compound has not been extensively detailed in scientific literature. However, based on its chemical structure—N-(β-guanidinoethyl)-O-phospho-D-serine—a hypothetical pathway can be proposed involving several key precursors. The synthesis likely requires the assembly of D-serine, a guanidino group donor, an ethanolamine (B43304) moiety, and a phosphate (B84403) group.

The proposed precursors are:

D-Serine: This non-standard amino acid forms the core backbone of the molecule.

L-Arginine: As a primary biological source of guanidinium (B1211019) groups, L-arginine is the most probable donor for the guanidinoethyl portion of this compound. The metabolism of arginine is a well-established process in many organisms. nih.gov

Ethanolamine: This compound serves as the ethyl linker between the guanidino and phosphate groups.

Adenosine (B11128) Triphosphate (ATP): ATP is the universal biological phosphate donor, required for the phosphorylation step in the synthesis.

While the exact sequence and enzymes are a subject for further research, the pathway would logically involve the transfer of a guanidino group from arginine, the linkage to an ethanolamine derivative, and subsequent phosphorylation and attachment to D-serine.

| Precursor Molecule | Role in this compound Structure | Likely Biological Source |

|---|---|---|

| D-Serine | Amino acid backbone | Racemization of L-Serine |

| L-Arginine | Guanidino group donor | Urea cycle and protein catabolism nih.gov |

| Ethanolamine | Ethyl linker | Decarboxylation of Serine |

| ATP (Adenosine Triphosphate) | Phosphate group donor | Cellular respiration |

Functional Characterization of Lombricine (B1675040) Kinase and Related Enzymes

The key enzyme in this compound metabolism is Lombricine Kinase (LK). It belongs to the phosphagen kinase family, which also includes creatine (B1669601) kinase (CK) and arginine kinase (AK). nih.govnih.gov These enzymes are responsible for maintaining cellular ATP homeostasis by catalyzing the reversible transfer of a phosphoryl group from a phosphagen to ADP, thus rapidly regenerating ATP during periods of high energy demand.

Lombricine Kinase is found almost exclusively in annelids and related groups. nih.gov It is typically a homodimer, meaning it is composed of two identical protein subunits. researchgate.net Unlike the highly specific arginine and creatine kinases, LK exhibits a more relaxed substrate specificity, as it can catalyze the phosphorylation of both lombricine and another phosphagen, taurocyamine (B43773). nih.govresearchgate.net

Lombricine Kinase catalyzes the following reversible reaction:

This compound + ADP ↔ Guanidinoethyl-D-serine + ATP

The catalytic mechanism involves direct, in-line phosphoryl transfer. The enzyme binds both the phosphagen (this compound) and a nucleotide (ADP or ATP). This binding induces a significant conformational change in the enzyme, closing the active site to exclude water and facilitate the direct transfer of the phosphate group. nih.govresearchgate.net An active site specificity loop, which is often disordered in the absence of substrates, becomes structured upon binding, playing a critical role in positioning the substrates correctly for catalysis. nih.govresearchgate.net Comparative modeling suggests that the larger active site of Lombricine Kinase compared to its homologs is responsible for its more relaxed substrate specificity. nih.gov

| Property | Description | Reference |

|---|---|---|

| Enzyme Family | Phosphagen Kinase | nih.gov |

| Reaction | Reversible phosphorylation of ADP using this compound | nih.gov |

| Structure | Homodimer | researchgate.net |

| Substrate Specificity | Acts on this compound and Taurocyamine | nih.gov |

| Catalytic Feature | Undergoes substrate-induced conformational changes for phosphoryl transfer | nih.gov |

While the gene encoding Lombricine Kinase has been identified and sequenced in several annelid species, comprehensive genetic and transcriptomic analyses of the entire this compound biosynthetic pathway are limited. Such analyses are crucial for identifying all the genes encoding the enzymes responsible for synthesizing this compound from its basic precursors.

A typical transcriptomic study would involve sequencing the messenger RNA (mRNA) from earthworm tissues under conditions of high and low energy demand. By comparing the gene expression levels between these states, researchers could identify upregulated genes involved in the synthesis of this compound. For example, one would expect to see increased expression of not only Lombricine Kinase but also enzymes involved in serine, arginine, and ethanolamine metabolism. nih.govnih.govmdpi.com To date, such targeted studies on this compound biosynthesis are not widely available in the scientific literature.

Metabolic Turnover and Degradation Pathways of this compound

The metabolic turnover of this compound is intrinsically linked to its function as an energy buffer. During periods of rest or low energy consumption, ATP is used by Lombricine Kinase to synthesize and store this compound. Conversely, during active periods, this compound is rapidly consumed to regenerate ATP.

The ultimate degradation, or catabolism, of this compound is not well-documented. A plausible, though hypothetical, pathway would involve the enzymatic hydrolysis of the molecule into its constituent parts. This would likely be initiated by a phosphodiesterase or phosphatase enzyme that cleaves the phosphate group, releasing guanidinoethyl-serine. Subsequent enzymatic cleavage would then separate the guanidinoethyl moiety and D-serine, which could then enter their respective metabolic pathways.

Isotopic Labeling and Flux Analysis in this compound Metabolism

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. wikipedia.org In the context of this compound, researchers could use precursors labeled with stable isotopes (e.g., ¹³C-labeled serine or ¹⁵N-labeled arginine) and track their incorporation into the final this compound molecule using techniques like mass spectrometry or nuclear magnetic resonance (NMR). nih.gov

Metabolic Flux Analysis (MFA) is a complementary experimental approach that quantifies the rates (fluxes) of reactions within a metabolic network. wikipedia.orgresearchgate.net By applying ¹³C-MFA to an organism like an earthworm, it would be possible to:

Quantify the rate of this compound synthesis and breakdown under different physiological conditions.

Determine the relative contributions of different precursor pathways to its synthesis.

Identify potential bottlenecks or regulatory points in the metabolic network.

Although these techniques are standard in metabolic research, specific studies applying isotopic labeling and comprehensive flux analysis to this compound metabolism in annelids have not been widely published. Such research would be invaluable for fully understanding the dynamics of this important energy-buffering system. nih.govnih.gov

Biological Roles and Mechanistic Investigations of D Lombricine

D-Lombricine's Role as a Phosphagen in Invertebrate Energy Metabolism

This compound is a phosphagen, a class of guanidino compounds that store high-energy phosphate (B84403) bonds, analogous to creatine (B1669601) phosphate in vertebrates. researchgate.netproquest.comnih.gov Its primary and most well-documented role is to function as a temporal ATP buffer in cells with high and variable energy demands, such as muscle tissue. nih.gov The reversible phosphorylation of this compound is catalyzed by the enzyme lombricine (B1675040) kinase (LK), which facilitates the transfer of a phosphate group from ATP to this compound, forming phospho-D-lombricine and ADP. During periods of high energy consumption, this reaction is reversed to rapidly regenerate ATP. nih.gov

The reaction can be summarized as follows:

This compound + ATP ⇌ Phospho-D-lombricine + ADP

Structurally, this compound is a phosphodiester of 2-guanidinoethanol and D-serine. nih.gov This distinct composition sets it apart from other known phosphagens. The distribution of phosphagens across the animal kingdom is phylogenetically significant, with different phyla utilizing different primary phosphagens. researchgate.netproquest.comnih.gov

Table 1: Comparison of Major Phosphagens in the Animal Kingdom

| Phosphagen | Guanidino Substrate | Primary Distribution |

|---|---|---|

| Phosphocreatine | Creatine | Vertebrates |

| Phosphoarginine | Arginine | Many Invertebrate Phyla |

| Phospho-D-lombricine | This compound | Annelida, Gephyrea |

| Phosphotaurocyamine | Taurocyamine (B43773) | Annelida |

| Phosphoglycocyamine | Glycocyamine (B1671910) | Annelida |

Molecular Interactions and Signaling Mediated by this compound

The molecular interactions of this compound, beyond its role as a substrate for lombricine kinase, are not extensively characterized in the scientific literature.

Current research has predominantly focused on the enzymatic activity of lombricine kinase in relation to this compound. nih.gov There is a lack of specific studies demonstrating the direct modulatory effects (either inhibitory or activating) of this compound on other enzymes in a non-clinical context. While some bioactive components from earthworms, where this compound is abundant, have been shown to have various pharmacological effects, the specific contribution of this compound to these activities and its direct interaction with other enzymes remain to be elucidated.

There is currently no readily available scientific literature detailing the synthesis of this compound analogs for the purpose of receptor binding studies or ligand-target characterization. This area of research appears to be largely unexplored.

Cellular and Physiological Functions of this compound in Model Organisms (excluding human clinical applications)

Investigations into the cellular and physiological functions of this compound have been primarily centered on its role within the phylum Annelida, with some comparative notes across other invertebrate groups.

In annelids, such as the common earthworm, this compound is a key metabolite in energy homeostasis, particularly in muscle cells. researchgate.netnih.gov The presence of a dedicated phosphagen system utilizing this compound underscores its importance for the physiological activities of these organisms, which often involve energetically demanding processes like burrowing and locomotion. The concentration of this compound and the activity of lombricine kinase are expected to be highest in tissues with significant energy turnover. While its central role in energy buffering is established, more detailed investigations into other potential cellular functions of this compound in annelid model systems are limited.

The distribution of phosphagens provides a biochemical marker for phylogenetic relationships. researchgate.netnih.gov this compound, and its corresponding kinase, are characteristic of the phyla Annelida and Gephyrea. researchgate.net This distinguishes these groups from other major invertebrate phyla like Arthropoda and Mollusca, which primarily utilize arginine phosphate. royalsocietypublishing.org Some annelids have also been found to contain a second phosphagen, which may coexist with this compound. researchgate.net The presence of different phosphagens in different invertebrate lineages suggests an evolutionary divergence in the strategies for managing cellular energy reserves. nih.gov While the distribution of this compound is documented, comprehensive comparative studies detailing variations in its physiological roles and significance across the different invertebrate species in which it is found are not extensively available.

This compound in Interspecies Biochemical Interactions

Extensive literature searches did not yield specific information regarding the role of this compound in interspecies biochemical interactions. While the compound is well-documented as a phosphagen in annelids, particularly earthworms, and its presence has been reported in the protist Euglena gracilis, there is currently no scientific evidence to suggest its direct involvement in symbiotic, host-parasite, or predator-prey interactions.

Research into the chemical composition of earthworm secretions, such as coelomic fluid and mucus, which are known to play a role in defense against predators and pathogens, has not identified this compound as a component. Furthermore, studies on the ecological roles of earthworms and the transfer of their metabolites through the soil food web have not specifically tracked the fate of this compound or implicated it in biochemical interactions with other organisms in the ecosystem.

The reason for the presence of this compound in Euglena gracilis is not documented, and it is unknown if this organism synthesizes the compound or acquires it from the environment. Consequently, any potential role for this compound in the ecological interactions of Euglena gracilis remains uninvestigated.

Therefore, based on the currently available scientific literature, a detailed account of this compound's function in interspecies biochemical interactions cannot be provided. Further research is required to explore this aspect of this compound's biological significance.

Chemical Synthesis, Stereoisomerism, and Structural Modification of D Lombricine

Total Synthesis Strategies for D-Lombricine and its Enantiomers

The total synthesis of this compound and its enantiomer, L-Lombricine, presents a significant challenge due to the presence of multiple functional groups that require careful protection and deprotection strategies, as well as the stereospecific formation of the phosphodiester bond. The first successful synthesis of D-, L-, and DL-Lombricine was reported in 1960, confirming the D-configuration of the natural compound. acs.org

A plausible synthetic approach, based on established methodologies for peptide and nucleotide chemistry, would involve a convergent strategy. This would entail the separate synthesis of two key building blocks: a protected O-phospho-D-serine derivative and a protected 2-guanidinoethanol derivative.

Key Building Block Synthesis:

Protected O-phospho-D-serine: The synthesis of this component would start from commercially available D-serine. The amino and carboxyl groups would need to be protected, for instance, with Boc (tert-butyloxycarbonyl) and a benzyl ester, respectively. The hydroxyl group could then be phosphorylated using a suitable phosphitylating agent, followed by oxidation.

Protected 2-guanidinoethanol: This fragment can be synthesized from ethanolamine (B43304). The amino group would be reacted with a guanidinylating agent, and the resulting guanidino group would require protection, for example, with tosyl (Ts) or other suitable groups, to prevent side reactions during the subsequent coupling step.

Phosphodiester Bond Formation:

The crucial step in the total synthesis is the formation of the phosphodiester linkage between the two protected fragments. Several methods can be envisioned for this transformation:

Phosphotriester Approach: This classic method in oligonucleotide synthesis involves the activation of a phosphodiester component with a coupling agent, such as a sulfonyl chloride, followed by reaction with the hydroxyl group of the second component.

H-phosphonate Approach: This method offers a milder alternative. A protected D-serine H-phosphonate derivative could be coupled with the protected 2-guanidinoethanol in the presence of an activator like pivaloyl chloride. The resulting H-phosphonate diester is then oxidized to the desired phosphodiester. This approach is known for its high efficiency and compatibility with solid-phase synthesis. nih.govgenelink.comglenresearch.comspringernature.comnih.gov

Deprotection:

The final step of the total synthesis would involve the removal of all protecting groups to yield this compound. The choice of deprotection conditions would depend on the specific protecting groups used. For instance, Boc groups are typically removed under acidic conditions, benzyl esters by hydrogenolysis, and tosyl groups by reductive cleavage.

The synthesis of the L-enantiomer would follow an identical route, starting from L-serine. The synthesis of the racemic mixture could be achieved by using DL-serine as the starting material.

| Synthetic Strategy | Key Intermediates | Coupling Method | Key Features |

| Convergent Synthesis | Protected O-phospho-D-serine, Protected 2-guanidinoethanol | Phosphotriester or H-phosphonate | Stepwise construction of key fragments followed by crucial phosphodiester bond formation. |

Semi-Synthetic Approaches to this compound Derivatization

Semi-synthetic derivatization of this compound, starting from the natural product, is challenging due to the limited availability of the starting material and the presence of multiple reactive functional groups. However, if a sufficient quantity of this compound were available, selective modification of its functional groups could provide valuable derivatives for structure-activity relationship (SAR) studies.

Potential derivatization sites include:

The Amino Group of D-serine: This primary amine could be acylated, alkylated, or sulfonylated to introduce a variety of substituents.

The Carboxyl Group of D-serine: Esterification or amidation of the carboxyl group would yield another class of derivatives.

The Guanidino Group: Modification of the guanidino group is more challenging due to its high basicity and nucleophilicity. However, selective acylation or alkylation under controlled conditions might be possible.

A more practical approach to obtaining this compound derivatives would be through the late-stage modification of protected intermediates in a total synthesis route. This would allow for the introduction of a wider range of functional groups at specific positions before the final deprotection step.

| Derivative Type | Modification Site | Potential Reaction |

| N-Acyl Derivatives | Amino group of D-serine | Acylation with acid chlorides or anhydrides |

| C-Terminal Esters/Amides | Carboxyl group of D-serine | Esterification or amidation |

| Guanidino-modified Analogs | Guanidino group | Selective acylation or alkylation |

Design and Synthesis of this compound Analogs for Mechanistic Probing

To investigate the biological mechanism of action of this compound, the design and synthesis of specific analogs are crucial. These analogs can help to identify the key structural features required for its activity.

Analogs with Modified D-Serine Moiety:

Stereochemical Analogs: The synthesis of L-Lombricine, as well as diastereomers with modified stereocenters in the serine backbone, would be essential to probe the stereochemical requirements for biological activity.

Amino Acid Substitution: Replacing D-serine with other D-amino acids (e.g., D-threonine, D-alanine) would reveal the importance of the serine side chain.

Truncated Analogs: Synthesizing analogs lacking the carboxyl or amino group of the serine moiety would help to determine the contribution of these functional groups to its activity.

Analogs with Modified Guanidinoethyl Moiety:

Chain Length Variation: Synthesizing analogs with a longer or shorter alkyl chain connecting the guanidino group to the phosphate (B84403) would probe the optimal distance for interaction with its biological target.

Guanidino Group Replacement: Replacing the guanidino group with other basic functionalities, such as an amino or a substituted guanidino group, would elucidate the role of the guanidinium (B1211019) ion in biological recognition.

Non-hydrolyzable Phosphate Analogs: Replacing the phosphodiester bond with a non-hydrolyzable phosphonate linkage would create analogs that are resistant to enzymatic cleavage, which could be useful for in vivo studies.

The synthesis of these analogs would generally follow the same convergent strategies outlined for the total synthesis of this compound, utilizing appropriately modified building blocks.

| Analog Type | Modification | Purpose of Mechanistic Probing |

| Stereoisomers | L-Lombricine, Diastereomers | Investigate stereochemical requirements for activity. |

| Amino Acid Variants | Replacement of D-serine | Determine the importance of the serine side chain. |

| Chain-Modified Analogs | Altered length of the ethyl chain | Probe the optimal linker length for biological interaction. |

| Guanidino Variants | Replacement of the guanidino group | Elucidate the role of the guanidinium ion. |

| Phosphate Mimetics | Non-hydrolyzable phosphonate linkage | Enhance metabolic stability and study the role of the phosphate. |

Advanced Analytical Methodologies for D Lombricine Research

Chromatographic Techniques for D-Lombricine Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a chiral molecule like this compound, techniques that can distinguish between enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of this compound. To resolve its enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The separation mechanism often relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. researchgate.net The choice of mobile phase, which can be operated in normal-phase, reversed-phase, or polar organic modes, is critical for achieving optimal separation. chromatographyonline.com

For instance, diastereomeric amides of a racemic acid, formed by reaction with a chiral amine like (−)-camphorsultam, have been successfully separated using HPLC on a silica gel column. nih.gov While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of chiral separation using CSPs are broadly applicable. sigmaaldrich.comchiralpedia.com The selection of the appropriate CSP and mobile phase combination is typically achieved through a screening process to find the conditions that provide the best resolution and selectivity for this compound and its stereoisomers. chromatographyonline.com

Table 1: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Common Choices |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., cellulose, amylose derivatives), Macrocyclic glycopeptides. |

| Mobile Phase Mode | The solvent system used to elute the analyte. | Normal-Phase, Reversed-Phase, Polar Organic. |

| Mobile Phase Composition | The specific solvents and additives used. | Hexane/Isopropanol, Acetonitrile/Methanol, Water/Acetonitrile with buffers. |

| Detector | The device used to detect the analyte as it elutes. | UV-Vis, Mass Spectrometer (MS). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to make it suitable for GC analysis. nih.gov This process involves chemically modifying the analyte to increase its volatility. researchgate.net Common derivatization methods include silylation, which replaces active hydrogens in polar functional groups with a trimethylsilyl (TMS) group. sigmaaldrich.com For example, a two-step derivatization involving methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is frequently used in metabolomics to protect carbonyl groups and derivatize hydroxyl and amine groups. mdpi.complos.org

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification. The resulting mass spectra can be compared to spectral libraries for metabolite identification. mdpi.com This approach allows for the comprehensive profiling of metabolites, including this compound, in biological samples. nih.gov

Table 2: Typical GC-MS Derivatization and Analysis Steps for Metabolites

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Lyophilization | Removal of water from the biological extract. | Freeze-drying. |

| 2. Methoximation | Protection of carbonyl groups to reduce tautomeric isomers. | O-methoxyamine hydrochloride in pyridine; incubation at elevated temperature (e.g., 70°C). nih.gov |

| 3. Silylation | Replacement of active hydrogens to increase volatility. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS; incubation at elevated temperature (e.g., 70°C). nih.gov |

| 4. GC Separation | Separation of derivatized metabolites. | Capillary column (e.g., SE52); temperature-programmed oven. mdpi.com |

| 5. MS Detection | Ionization and mass analysis of separated compounds. | Electron Ionization (EI) at 70 eV; mass scan range (e.g., 35-500 amu). mdpi.com |

Spectroscopic and Spectrometric Approaches for this compound Structure Elucidation

Spectroscopic and spectrometric techniques are indispensable for determining the precise chemical structure of molecules like this compound. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to obtain a complete picture of the molecular structure. uobasrah.edu.iq 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present. researchgate.net 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms, allowing for the complete assignment of the structure. hyphadiscovery.com

For this compound, NMR is used to confirm the presence of key structural features, such as the serine backbone and the guanidinoethyl phosphate (B84403) group. acs.orgcore.ac.uk The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the structure of the molecule.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH (Serine) | ~3.95-4.00 | ~55 |

| β-CH₂ (Serine) | ~3.8 | ~62 |

| CH₂ (Ethanolamine) | ~3.2 & ~4.1 | ~41 & ~60 |

| C=O (Carboxyl) | - | ~172 |

| C (Guanidinium) | - | ~158 |

Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions. core.ac.uk Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and non-volatile molecules like this compound, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). nih.gov Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern provides valuable information about the different components of the molecule. uab.edu

In metabolomics studies, this compound has been shown to form a remarkable number of adducts in direct infusion mass spectrometry, which can be correlated with NMR data to aid in its identification. acs.orgacs.org The complexity of these adducts arises from the various exchangeable sites on the molecule. core.ac.uk

Table 4: Potential ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Corresponding Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water |

| [M+H]⁺ | [M+H - CO₂]⁺ | Loss of carbon dioxide |

| [M+H]⁺ | [Guanidinoethyl phosphate fragment]⁺ | Cleavage of the phosphodiester bond |

| [M+H]⁺ | [Serine fragment]⁺ | Cleavage of the phosphodiester bond |

Note: This table represents plausible fragmentation pathways. The actual observed fragments can vary based on the instrument and experimental conditions.

Advanced optical spectroscopy techniques can provide further insights into the chiral nature and higher-order structure of this compound. Circular dichroism (CD) spectroscopy is particularly well-suited for studying chiral molecules. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light. youtube.com Since this compound is a chiral molecule, it is expected to exhibit a characteristic CD spectrum. wisc.edubiu.ac.il This spectrum can be used to confirm its absolute configuration and study its conformational properties in solution. nih.gov While specific CD studies on this compound are not widely reported, the technique is a powerful tool for the analysis of chiral biomolecules. wikipedia.org

Electrochemical and Biosensor-Based Detection Methods for this compound

Electrochemical methods and biosensors represent a promising frontier for the rapid and sensitive detection of this compound. These techniques are founded on the principle of converting a biological or chemical recognition event into a measurable electrical signal.

Electrochemical Detection

Direct electrochemical detection of amino acids and their derivatives can be challenging. maynoothuniversity.ie However, the electro-oxidation of these compounds can be facilitated at modified electrode surfaces. For instance, the oxidation of amino acids has been demonstrated at carbon nanotube and nickel-carbon nanotube modified electrodes. mdpi.com Voltammetric techniques, such as cyclic voltammetry and square wave voltammetry, are employed to study the redox behavior of electroactive compounds. In the context of this compound, its guanidino group could potentially be targeted for electrochemical detection, as has been demonstrated for other guanidino compounds. researchgate.netresearchgate.net The electrochemical response is typically dependent on factors such as the pH of the supporting electrolyte and the composition of the electrode material.

Biosensor-Based Detection

Biosensors integrate a biological recognition element with a transducer to provide a highly selective analytical device. For the detection of this compound, an enzyme-based biosensor could be conceptualized. Given the structural similarities to arginine, which also possesses a guanidino group, enzymes such as arginine deiminase or arginine oxidase could potentially be explored for their cross-reactivity with this compound or could be engineered for specific binding. maynoothuniversity.iemdpi.comresearcher.lifeicm.edu.pl

Amperometric biosensors, which measure the current produced during the enzymatic reaction, are a common configuration. For example, an amperometric L-arginine biosensor has been developed based on recombinant arginine deiminase. maynoothuniversity.ieresearcher.life The enzymatic hydrolysis of the substrate produces ions that can induce a measurable change in the electrochemical properties of a modified electrode. maynoothuniversity.ieresearcher.life The analytical performance of such biosensors is characterized by parameters including sensitivity, linear range, limit of detection (LOD), and response time.

Below is a table summarizing the analytical performance of amperometric biosensors developed for L-arginine, which can serve as a model for the potential development of a this compound biosensor.

| Biosensor Configuration | Biorecognition Element | Linear Range (µM) | Limit of Detection (LOD) (µM) | Response Time (s) | Sensitivity (A·M⁻¹·m⁻²) | Reference |

| Nafion/Polyaniline composite on a platinum screen-printed electrode | Recombinant Arginine Deiminase | 3–200 | 1 | 15 | 684 ± 32 | maynoothuniversity.ieresearcher.life |

| Enzyme/nCdCu-containing bioelectrodes | Arginine Deiminase | Up to 200 | - | - | 1650 | icm.edu.pl |

| Enzyme/nCdCu-containing bioelectrodes | Arginine Oxidase | Up to 200 | - | - | 1700 | icm.edu.pl |

| Enzyme/nCdCu-containing bioelectrodes | Recombinant Arginase I / Urease | Up to 200 | - | - | 4500 | icm.edu.pl |

This table presents data for L-arginine biosensors as an analogue for potential this compound biosensor development.

Quantitative Bioanalytical Techniques for this compound in Biological Matrices

The accurate quantification of this compound in complex biological matrices such as tissues and fluids is essential for metabolic and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstone techniques for such analyses.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture. For the analysis of guanidino compounds, reversed-phase HPLC is often employed. Detection can be achieved using UV detectors, although this may require derivatization of the analyte to introduce a chromophore. nih.gov A more sensitive and selective approach involves pre-column derivatization with a fluorescent tag, such as ninhydrin, followed by fluorescence detection. nih.gov This method has been successfully applied to the determination of guanidino compounds in human blood with quantification limits in the low µg/L range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of small molecules in complex biological samples. uu.nlnih.gov This technique has become the gold standard for bioanalytical studies due to its ability to provide structural information and high specificity, which minimizes interference from the sample matrix. youtube.com Sample preparation for LC-MS/MS analysis typically involves protein precipitation or liquid-liquid extraction to remove interfering substances. uu.nlnih.gov A stable isotope-labeled internal standard is often used to ensure accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small molecules. It is particularly well-suited for metabolomic studies, which aim to identify and quantify a wide range of metabolites in a biological sample. semanticscholar.orgplos.orgnih.govnih.gov For the analysis of non-volatile compounds like amino acids and their derivatives, a derivatization step is necessary to make them volatile for GC analysis. nih.gov GC-MS has been utilized in metabolomic studies of earthworm tissues to investigate the effects of environmental stressors. semanticscholar.orgnih.govnih.gov This approach could be adapted for the quantitative analysis of this compound in its native biological source.

The table below outlines the key parameters of a validated HPLC method for the determination of guanidine, providing a reference for the development of a quantitative bioanalytical method for this compound.

| Analytical Technique | Column | Mobile Phase | Detection | Linearity Range (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Reference |

| HPLC with UV detection | Dionex CS 14 cation-exchange | 3.75 mM methanesulfonic acid | UV at 195 nm | 0.25 - 10 | 0.25 | nih.gov |

This table presents data for a validated guanidine method, which can inform the development of a quantitative method for this compound.

Ecological Distribution and Evolutionary Perspectives of D Lombricine

Occurrence and Distribution of D-Lombricine Across Ecosystems

This compound, a phosphodiester of D-serine and ethanolamine (B43304), is a unique phosphagen primarily found within certain groups of invertebrates, most notably annelids. Its ecological distribution is intrinsically linked to the habitats of the organisms that synthesize it. The occurrence of this compound has been confirmed in several earthworm species, which inhabit a wide range of terrestrial ecosystems.

The most well-documented producer of this compound is the common earthworm, Lumbricus terrestris. This species is native to Western Europe but has become widely distributed globally, including in North America where it is considered an invasive species. mdpi.com Lumbricus terrestris thrives in a variety of habitats, including cultivated soils, grasslands, pastures, meadows, and is also found, though less abundantly, in deciduous forests. nih.gov As an anecic earthworm, it creates deep vertical burrows and comes to the surface to feed on litter, playing a significant role in soil structure and organic matter incorporation. mdpi.com Consequently, this compound is present in the soil ecosystems inhabited by this widespread species.

Another notable organism containing this compound is the Giant Gippsland Earthworm, Megascolides australis, a species endemic to a specific region of Victoria, Australia. dcceew.gov.augiantearthworm.org.au This large earthworm inhabits dense, moist clay soils in areas with high soil moisture, often on steep, south-facing slopes and along the banks of streams, above the flood level. dcceew.gov.augiantearthworm.org.au The distribution of M. australis is highly localized to its specific habitat requirements, and therefore the ecological presence of this compound in this context is confined to these particular ecosystems in South and West Gippsland. southgippsland.vic.gov.au

Research has also identified lombricine (B1675040) in other annelids, including the echiuroid worm Urechis caupo and the oligochaetes Eisenia fetida, Lumbriculus variegatus, and Tubifex tubifex. nih.govnih.gov The diverse habitats of these species—ranging from marine sediments (Urechis caupo) to freshwater sediments (Tubifex tubifex) and compost-rich environments (Eisenia fetida)—suggest that the ecological distribution of this compound extends beyond terrestrial soils to aquatic and semi-aquatic ecosystems.

The concentration of this compound can vary among species and is likely influenced by the organism's metabolic activity and environmental conditions. However, specific quantitative data on this compound concentrations across different ecosystems remains limited in the scientific literature. The following table provides a summary of earthworm species known or likely to contain this compound and their typical ecosystems.

| Earthworm Species | Ecological Category | Typical Ecosystems |

| Lumbricus terrestris | Anecic | Cultivated soils, grasslands, deciduous forests |

| Megascolides australis | Endogeic | Moist clay soils of South and West Gippsland, Australia |

| Aporrectodea caliginosa | Endogeic | Agricultural soils, grasslands |

| Allolobophora chlorotica | Endogeic | Gardens, pastures, woodlands |

| Eisenia fetida | Epigeic | Compost heaps, manure piles |

Ecological Significance of this compound in Soil Biogeochemistry

The precise ecological significance of this compound in soil biogeochemistry is an area that requires further direct investigation. However, based on the physiological role of phosphagens and the ecological impact of earthworms, several key functions can be inferred. Earthworms are considered "ecosystem engineers" due to their profound influence on soil structure, nutrient cycling, and microbial communities. researchgate.net

As a phosphagen, this compound plays a crucial role in the cellular energy metabolism of the earthworms that produce it. This internal energetic function supports the muscular activity required for burrowing and feeding, which in turn drives the significant biogeochemical processes mediated by these organisms. Earthworms contribute to the decomposition of organic matter, the aeration of soil, and the improvement of soil structure and water infiltration. youtube.comyoutube.com

The potential direct contribution of this compound to soil biogeochemistry would depend on its release from earthworm tissues into the soil environment, either through excretion or upon the death and decomposition of the worms. If released, this compound, being a phosphodiester, could serve as a source of phosphorus and nitrogen for soil microorganisms. Phosphodiesterases are enzymes produced by soil microbes that can hydrolyze such compounds, releasing phosphate (B84403) that can then be taken up by plants and other organisms. iaea.org

Earthworms are known to significantly influence the microbial communities in their casts and burrows (the drilosphere). dcceew.gov.aulatrobe.edu.au They can stimulate microbial activity by providing a nutrient-rich environment. youtube.com The introduction of this compound into this microenvironment could select for or enhance the activity of microbes capable of its metabolism, thereby influencing local nutrient dynamics. Earthworms play a crucial role in enhancing phosphorus availability in soils by processing organic matter and mineral soil particles. copernicus.org The release of a phosphorus-rich compound like this compound could be a component of this broader impact on the phosphorus cycle.

While the direct impact of this compound on soil biogeochemistry is yet to be quantified, its role as an essential metabolite for key soil ecosystem engineers suggests an indirect but vital significance. The energy provided by this compound metabolism fuels the activities of earthworms that are fundamental to maintaining soil fertility and nutrient cycling.

Evolutionary Trajectories of this compound Biosynthetic Enzymes and Pathways

The biosynthesis of this compound involves a specialized phosphagen kinase known as lombricine kinase (LK). The evolution of this enzyme and its associated pathway provides insights into the diversification of energy metabolism in annelids. Phosphagen kinases constitute a large family of enzymes responsible for the reversible phosphorylation of various guanidino compounds, playing a critical role in cellular energy buffering. mdpi.com

Phylogenetic analyses of phosphagen kinases in annelids, a phylum with the greatest diversity of these enzymes, suggest a fascinating evolutionary history. nih.govnih.gov It is proposed that the various annelid-specific phosphagen kinases, including lombricine kinase, evolved from a common ancestral gene, likely a mitochondrial creatine (B1669601) kinase (MiCK)-like gene. nih.gov These annelid genes, whether they code for cytoplasmic or mitochondrial enzymes, share a remarkably similar 8-intron/9-exon organization, supporting the hypothesis of a single ancestral origin. nih.gov

The evolutionary divergence of annelid phosphagen kinases appears to have occurred in a specific sequence. The cytoplasmic forms of arginine kinase (AK), lombricine kinase (LK), and taurocyamine (B43773) kinase (TK) are thought to have diverged earliest, followed by glycocyamine (B1671910) kinase (GK), and then the mitochondrial forms of lombricine kinase (MiLK) and taurocyamine kinase (MiTK). nih.gov This pattern of radiation suggests a process of gene duplication and subsequent neofunctionalization, where duplicated genes acquired new substrate specificities, leading to the diverse array of phosphagens utilized by different annelid lineages.

Interestingly, phylogenetic studies place the annelid-specific phosphagen kinases, including LK, as basal to all creatine kinase (CK) isoforms. This positioning is thought to reflect a higher rate of evolution and radiation of the annelid-specific kinase genes compared to the more conserved CK genes. nih.gov The evolution of lombricine kinase involved changes in the enzyme's active site to accommodate its specific substrate, lombricine. Comparative sequence analyses have identified a deleted region within a flexible loop (the GS region) of all examined lombricine kinases, which is likely a key structural determinant of its substrate specificity. nih.gov

Comparative Biochemical Genomics of this compound Production

Recent advances in comparative genomics have begun to shed light on the genetic underpinnings of the diverse metabolic pathways in annelids, including the production of this compound. The study of annelid genomes provides a framework for understanding the evolution and organization of the genes responsible for synthesizing lombricine kinase and other enzymes in the this compound biosynthetic pathway.

Comparative genomic studies across the phylum Annelida have revealed that while many lineages have maintained a conserved ancestral bilaterian genome structure, the Clitellata, the group that includes earthworms and leeches, possess highly rearranged or "scrambled" genomes. nih.govbiorxiv.org This massive lineage-specific genome rearrangement in clitellates suggests a dynamic evolutionary history that may have facilitated the emergence of novel metabolic capabilities, including the diversification of phosphagen systems.

The identification and comparison of lombricine kinase genes from different annelid species have been instrumental in understanding the molecular basis of its function and evolution. For instance, the cDNA sequences of lombricine kinase have been determined for the oligochaetes Eisenia fetida, Lumbriculus variegatus, and Tubifex tubifex, as well as the polychaete Capitella sp. and the echiuroid Urechis caupo. nih.govnih.gov These sequences allow for detailed comparisons of the enzyme's structure and the identification of conserved regions and key residues involved in substrate binding and catalysis.

The genomic data confirms that lombricine kinases cluster together in phylogenetic analyses, forming a distinct subgroup within the broader phosphagen kinase family. nih.gov The consistent presence of specific structural features, such as the aforementioned deletion in the GS loop, across different lombricine kinases underscores a shared evolutionary origin and functional constraint. nih.gov

Further comparative genomic analyses, including the examination of synteny (the conservation of gene order on chromosomes) and the regulatory regions of lombricine kinase genes, will be crucial for a more complete understanding of the evolution and regulation of this compound production in annelids. Such studies will likely reveal how the genomic context has influenced the evolution of this unique metabolic pathway within this diverse phylum.

Emerging Research Frontiers and Future Outlook in D Lombricine Studies

Integration of Omics Technologies in D-Lombricine Research

The advent and refinement of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to unravel the complex biological roles and biosynthetic pathways of natural products like this compound nih.govnih.govuic.edumdpi.comijpsr.com. Applying these high-throughput approaches to earthworm species known to produce this compound can yield unprecedented insights.

Genomics and Transcriptomics: Analyzing the genome and transcriptome of earthworms can identify the genes responsible for this compound biosynthesis, regulation, and its associated enzymes, such as lombricine (B1675040) kinase. This can reveal regulatory networks controlling its production under different physiological or environmental conditions. Understanding the genetic basis of this compound synthesis, particularly the stereospecificity of the D-serine moiety, can also be elucidated through genomic studies.

Proteomics: Proteomic analysis can identify and quantify proteins that interact with this compound or are involved in its metabolic pathways. This could uncover novel binding partners, regulatory proteins, or enzymes that modulate its activity, potentially revealing functions beyond energy buffering. Studying the proteome of earthworm tissues under varying conditions (e.g., stress, activity levels) can highlight dynamic changes related to this compound metabolism.

Metabolomics: Metabolomic profiling can provide a comprehensive snapshot of the small molecules present in earthworm tissues, including this compound and its precursors or metabolites. This approach can help map out the complete metabolic network surrounding this compound, identify novel related compounds, and understand its flux within the organism's biochemical landscape. Comparing metabolomic profiles of different earthworm species or individuals under varying environmental stresses could reveal this compound's adaptive significance.

The synergy of these omics approaches, often termed "multi-omics," can create a holistic view, enabling the discovery of novel targets and a deeper understanding of this compound's biological significance nih.govuic.edu.

Development of Novel Experimental and Computational Approaches for this compound Studies

Advancements in experimental techniques and computational modeling are crucial for deepening our understanding of this compound and facilitating its study.

Enhanced Synthesis and Purification: While this compound can be isolated from earthworms, developing more efficient and scalable synthetic routes would be beneficial for research purposes. Novel chemical synthesis strategies, potentially employing biocatalysis or advanced organic synthesis techniques, could provide a more accessible supply of this compound and its analogs for detailed study. Furthermore, refining chromatographic and spectroscopic methods (e.g., advanced NMR, high-resolution mass spectrometry) for precise quantification and structural elucidation in complex biological matrices is essential. Techniques for analyzing chiral amino acids, such as those used for D-serine, are directly applicable to ensuring the stereochemical integrity of this compound samples shimadzu.comfujifilm.com.

Computational Modeling and Cheminformatics: Computational chemistry and cheminformatics provide powerful in silico tools for natural product research rsc.orgjst.go.jpscielo.org.mxresearchgate.netnih.gov. For this compound, these approaches can be used to:

Predict Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict potential interactions of this compound with various biological targets, hypothesizing roles beyond energy buffering.

Elucidate Biosynthetic Pathways: Computational modeling can help simulate and validate proposed biosynthetic pathways, identifying key enzymatic steps and regulatory mechanisms.

Analyze Chemical Space: Cheminformatics can analyze the structural properties and diversity of this compound and its analogs, comparing them to known bioactive compounds or drug databases.

Optimize Experimental Design: Computational tools can guide the design of experiments, such as predicting optimal conditions for synthesis or identifying promising targets for interaction studies.

The integration of these experimental and computational methodologies will accelerate the pace of discovery and provide deeper mechanistic insights into this compound's functions.

Unexplored Biological Hypotheses and Research Questions for this compound

While this compound's role as a phosphagen is well-documented, several biological hypotheses and research questions remain largely unexplored, offering fertile ground for future investigation.

Signaling and Regulatory Roles: Beyond its energetic function, could this compound or its phosphorylated form, phospholombricine, participate in cellular signaling pathways within earthworms? Its unique structure and presence in specific tissues might suggest roles in cellular communication, stress response, or developmental processes. For instance, given the known signaling roles of D-serine in mammalian systems cambridge.org, exploring potential signaling functions of the D-serine moiety within this compound is a compelling avenue.

Metabolic Interconnections: How does this compound interact with other metabolic pathways in earthworms? Understanding its integration into the broader metabolic network could reveal its influence on nutrient utilization, waste management, or adaptation to diverse environmental conditions encountered by earthworms.

Evolutionary Significance: Why did this compound evolve specifically in earthworms and related annelids, while other phosphagens like creatine (B1669601) and arginine are more widespread? Investigating the evolutionary pressures that favored this compound could shed light on unique physiological demands or environmental niches occupied by these organisms. Comparative studies with organisms utilizing other phosphagens could reveal functional equivalencies or novel adaptations.

Interaction with the Microbiome: Earthworms host a complex gut microbiome. Investigating whether this compound production or metabolism is influenced by, or in turn influences, the earthworm's associated microbial communities could uncover novel symbiotic relationships or roles in host-microbe interactions.

Potential for this compound as a Biomarker in Ecological Studies

The unique occurrence of this compound in earthworms presents a compelling opportunity to utilize it as a specific biomarker in ecological and environmental studies. Biomarkers are biogenic compounds that retain structural specificity from their biological sources and can indicate the presence, abundance, or physiological state of organisms researchgate.netplant-ecology.com.

Indicator of Earthworm Presence and Abundance: The detection of this compound in soil or environmental samples could serve as a direct indicator of earthworm activity or presence in a particular habitat. This could be particularly valuable in ecological surveys, soil health assessments, or monitoring programs where direct observation of earthworms is challenging.

Assessment of Earthworm Health and Stress: Changes in the concentration or metabolic profile of this compound within earthworm tissues or in the surrounding environment might correlate with the health status or stress levels of earthworm populations. For example, environmental pollutants or changes in soil conditions could impact this compound synthesis or turnover, making it a sensitive indicator of ecosystem health.

Tracing Organic Matter Origin: While not a direct tracer of plant-derived organic matter like triterpenoids researchgate.net, this compound could potentially serve as a tracer for organic matter derived from earthworm biomass in specific ecological contexts, such as in the study of soil organic matter decomposition and nutrient cycling.

Further research is needed to establish reliable detection methods and baseline levels of this compound in various ecological settings to fully realize its potential as an ecological biomarker.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying D-Lombricine in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection are standard methods. For biological matrices, sample preparation should include protein precipitation (e.g., using acetonitrile) and solid-phase extraction to reduce interference. Calibration curves must account for matrix effects, and validation should follow ICH guidelines for accuracy (recovery rates ≥85%) and precision (RSD ≤15%) .

Q. How can researchers synthesize this compound in a laboratory setting?

- Methodological Answer : Synthesis typically involves condensation reactions between guanidine derivatives and carboxylic acids under controlled pH (7.5–8.5). A stepwise protocol includes:

Dissolving precursors in a phosphate buffer (pH 8.0).

Adding a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups.

Purifying via column chromatography (silica gel, chloroform/methanol gradient).

Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis for purity (>98%) .

Q. What preliminary assays are recommended to assess this compound’s biological activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) using human cell lines (e.g., HEK-293 or HepG2). Dose-response curves (0.1–100 µM) should be plotted to calculate IC50 values. Pair this with enzymatic inhibition studies (e.g., acetylcholinesterase or kinase assays) to identify potential targets. Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell type, species). To address this:

Perform comparative studies using isogenic cell lines or transgenic models to isolate target pathways.

Employ omics approaches (transcriptomics/proteomics) to map global changes and validate hypotheses via siRNA knockdown or CRISPR-Cas3.

Use molecular docking simulations (AutoDock Vina) to predict binding affinities against proposed targets. Statistical reconciliation (e.g., meta-analysis of published IC50 values) can identify outliers and systemic biases .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

- Methodological Answer : Bioavailability challenges stem from poor solubility and rapid metabolism. Solutions include:

- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance solubility and prolong half-life.

- Prodrug Design : Introduce ester or amide moieties to improve membrane permeability, with enzymatic cleavage sites specific to target tissues.

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration to track absorption, distribution, and metabolite formation. Dose regimens should adjust for species-specific metabolic rates (e.g., mice vs. rats) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

Scaffold Modification : Systematically alter functional groups (e.g., substituents on the guanidine core) and assess changes in potency via IC50 comparisons.

Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and correlate with experimental activity.

Statistical Validation : Apply multivariate analysis (e.g., partial least squares regression) to identify critical structural descriptors. Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) are standard for dose-response data. For multi-experiment datasets, use mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals for IC50/EC50 values and apply false discovery rate (FDR) correction for high-throughput screening data .

Q. How can researchers address reproducibility issues in this compound studies?

- Methodological Answer :

- Protocol Standardization : Publish detailed step-by-step methodologies, including buffer compositions, incubation times, and equipment settings.

- Open Data : Share raw datasets (e.g., via Zenodo or Figshare) and use open-source analysis pipelines (e.g., ImageJ for microscopy).

- Collaborative Validation : Partner with independent labs to replicate key findings. Discrepancies should prompt re-evaluation of variables like reagent purity or cell passage number .

Ethical and Reporting Standards

Q. What documentation is essential for publishing this compound research in high-impact journals?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Include synthesis yields, spectral data (NMR peaks, HRMS), and purity metrics.

- Supporting Information : Provide crystallographic data (CIF files), dose-response curves, and negative control results.

- Ethical Compliance : For in vivo studies, specify IACUC approval numbers and ARRIVE 2.0 checklist adherence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.